Methyl 3-bromo-5-((2,2-diethoxyethyl)thio)-2-methylbenzoate
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Overview
Description
Methyl 3-bromo-5-((2,2-diethoxyethyl)thio)-2-methylbenzoate is an organic compound with the molecular formula C14H19BrO4S It is a derivative of benzoic acid and contains bromine, sulfur, and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-5-((2,2-diethoxyethyl)thio)-2-methylbenzoate typically involves the bromination of a suitable precursor, followed by esterification and thioether formation. One common method involves the following steps:
Bromination: A precursor compound, such as 2-methylbenzoic acid, is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst.
Esterification: The brominated intermediate is then esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.
Thioether Formation: The final step involves the reaction of the ester with 2,2-diethoxyethanethiol in the presence of a base like sodium hydride to form the thioether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-5-((2,2-diethoxyethyl)thio)-2-methylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid. Reduction reactions can also be performed to modify the ester or thioether groups.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: Sulfoxides or sulfones.
Hydrolysis: Carboxylic acids.
Scientific Research Applications
Methyl 3-bromo-5-((2,2-diethoxyethyl)thio)-2-methylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-5-((2,2-diethoxyethyl)thio)-2-methylbenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine and thioether groups can influence its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-bromo-2-methylbenzoate: Lacks the thioether group, making it less versatile in certain reactions.
Methyl 5-((2,2-diethoxyethyl)thio)-2-methylbenzoate: Lacks the bromine atom, affecting its reactivity in substitution reactions.
Methyl 3-bromo-5-((2,2-dimethoxyethyl)thio)-2-methylbenzoate: Contains a different ether group, which can influence its solubility and reactivity.
Uniqueness
Methyl 3-bromo-5-((2,2-diethoxyethyl)thio)-2-methylbenzoate is unique due to the combination of bromine, ester, and thioether functional groups, which provide a versatile platform for various chemical transformations and applications.
Biological Activity
Methyl 3-bromo-5-((2,2-diethoxyethyl)thio)-2-methylbenzoate is a synthetic organic compound that exhibits potential biological activities due to its unique chemical structure. This article delves into its biological activity, including mechanisms of action, relevant case studies, and comparative analysis with similar compounds.
Overview of the Compound
- Molecular Formula : C15H21BrO4S
- Molecular Weight : 377.3 g/mol
- IUPAC Name : Methyl 3-bromo-5-(2,2-diethoxyethylsulfanyl)-2-methylbenzoate
- Functional Groups : Bromine, ester, thioether
The compound's structure incorporates bromine and thioether functional groups, which are known to influence its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The presence of bromine allows for nucleophilic substitution reactions, while the thioether group can participate in redox reactions.
- Enzyme Interaction : The compound may inhibit certain enzymes or receptors, leading to altered metabolic pathways.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against various pathogens.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, the thioether group has been linked to enhanced activity against bacteria and fungi. A comparative study demonstrated that derivatives of methyl benzoate possess significant insecticidal properties against pests like Tuta absoluta and Tetranychus urticae .
Compound | Activity | Reference |
---|---|---|
Methyl Benzoate | Effective against Tuta absoluta | |
Methyl 3-bromo-5-(thio) | Potential antimicrobial effects |
Case Studies
- Insecticidal Activity : A study reported that similar compounds have shown high larvicidal activity against Aedes albopictus, indicating that this compound could exhibit comparable effects .
- Neurotoxicity Studies : Investigations into the neurotoxic effects of related compounds revealed that frequent high-dose applications could lead to damage in the central nervous system . This raises concerns about potential side effects in therapeutic applications.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be contrasted with other similar compounds:
Compound | Key Features | Biological Activity |
---|---|---|
Methyl 3-bromo-2-methylbenzoate | Lacks thioether group | Lower reactivity in substitution reactions |
Methyl 5-((2,2-diethoxyethyl)thio)-2-methylbenzoate | Lacks bromine atom | Reduced effectiveness in certain applications |
Methyl 3-bromo-5-(dimethoxyethyl)thio | Different ether group | Variability in solubility and reactivity |
Properties
Molecular Formula |
C15H21BrO4S |
---|---|
Molecular Weight |
377.3 g/mol |
IUPAC Name |
methyl 3-bromo-5-(2,2-diethoxyethylsulfanyl)-2-methylbenzoate |
InChI |
InChI=1S/C15H21BrO4S/c1-5-19-14(20-6-2)9-21-11-7-12(15(17)18-4)10(3)13(16)8-11/h7-8,14H,5-6,9H2,1-4H3 |
InChI Key |
TYTXGYDRWVZPEY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CSC1=CC(=C(C(=C1)Br)C)C(=O)OC)OCC |
Origin of Product |
United States |
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